

Application Notes and Protocols: Cerium Molybdate for Photocatalytic Degradation of Organic Dyes

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Compound of Interest

Compound Name: Cerium molybdate

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Introduction

Cerium molybdate ($\text{Ce}_2(\text{MoO}_4)_3$) has emerged as a promising semiconductor photocatalyst for the degradation of organic dyes in wastewater.^{[1][2]} Its notable photocatalytic activity under both UV and visible light irradiation, coupled with its chemical stability, makes it a viable candidate for environmental remediation applications. This document provides detailed application notes and experimental protocols for the synthesis of **cerium molybdate** and its use in the photocatalytic degradation of common organic dyes such as Methylene Blue, Rhodamine B, and Congo Red.

Data Presentation: Photocatalytic Degradation Efficiency

The following tables summarize the quantitative data on the photocatalytic degradation of various organic dyes using **cerium molybdate**-based photocatalysts under different experimental conditions.

Dye	Photocatalyst	Catalyst Dosage (mg/L)	Initial Dye Conc. (mg/L)	Light Source	Time (min)	Degradation Efficiency (%)	Reference
Methylene Blue	Ce ₂ (MoO ₄) ₃	1000	50	UV Light (365 nm)	240	86	[3]
Congo Red	Ce ₂ (MoO ₄) ₃	N/A	N/A	Visible Light	N/A	High Efficiency	[1][4]
Cationic Red X-GTL	Ce ₂ (MoO ₄) ₃	N/A	N/A	Visible Light	N/A	Significant Adsorption	[1][4]
Crystal Violet	Ce ₂ (MoO ₄) ₃	N/A	N/A	Visible Light	300	~89	[5]
Diclofenac Potassium	Ce ₂ (MoO ₄) ₃	1000	5	UV Light	180	65.1	[6]
Diclofenac Potassium	Sb-doped Ce ₂ (MoO ₄) ₃ (x=0.09)	1000	5	UV Light	180	85.8	[6][7]

Experimental Protocols

Protocol 1: Synthesis of Cerium Molybdate (Ce₂(MoO₄)₃) via Co-precipitation

This protocol describes a straightforward co-precipitation method for synthesizing **cerium molybdate** nanoparticles.

Materials:

- Cerium(III) nitrate hexahydrate ($\text{Ce}(\text{NO}_3)_3 \cdot 6\text{H}_2\text{O}$)
- Sodium molybdate dihydrate ($\text{Na}_2\text{MoO}_4 \cdot 2\text{H}_2\text{O}$)
- Deionized water
- Ethanol

Procedure:

- Prepare a 0.1 M aqueous solution of cerium(III) nitrate hexahydrate.
- Prepare a 0.15 M aqueous solution of sodium molybdate dihydrate.
- Slowly add the cerium nitrate solution to the sodium molybdate solution under constant magnetic stirring.
- A precipitate will form immediately. Continue stirring the mixture for 2 hours at room temperature.
- Wash the precipitate several times with deionized water and then with ethanol to remove any unreacted precursors and byproducts.
- Separate the precipitate by centrifugation or filtration.
- Dry the collected powder in an oven at 80°C for 12 hours.
- Calcination (optional): The dried powder can be calcined at temperatures ranging from 450°C to 800°C for 3 hours to improve crystallinity.^[2]

Protocol 2: Photocatalytic Degradation of Organic Dyes

This protocol outlines the procedure for evaluating the photocatalytic activity of synthesized **cerium molybdate**.

Materials and Equipment:

- Synthesized **cerium molybdate** photocatalyst

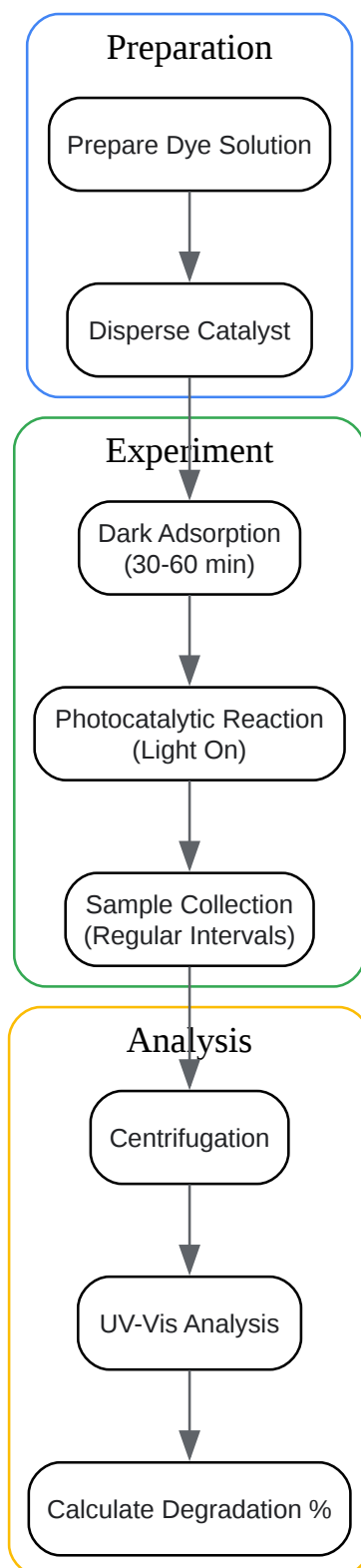
- Organic dye stock solution (e.g., 100 mg/L Methylene Blue)
- Deionized water
- Photoreactor equipped with a light source (e.g., UV lamp or visible light lamp)
- Magnetic stirrer
- UV-Vis Spectrophotometer
- Centrifuge

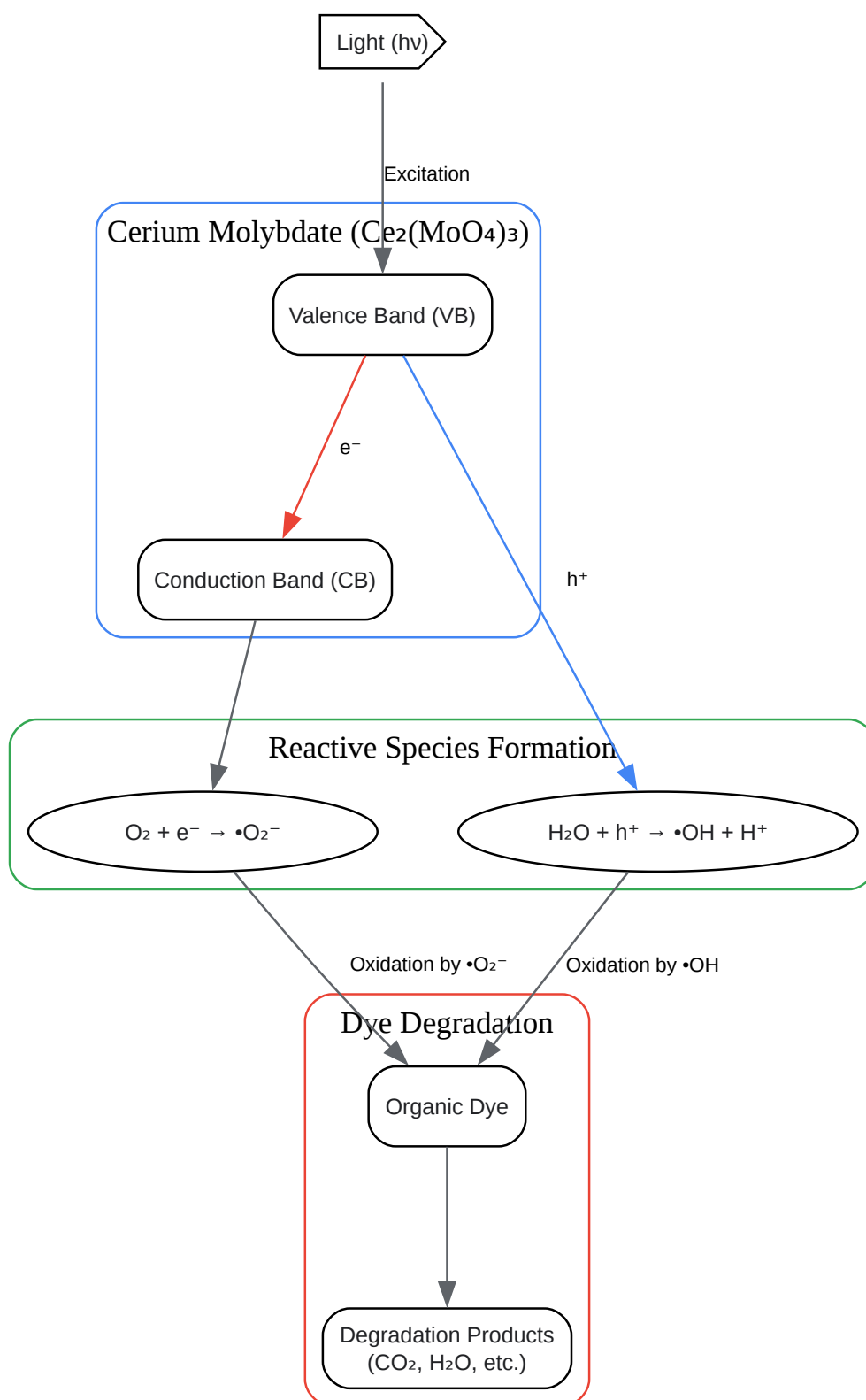
Procedure:

- **Preparation of Dye Solution:** Prepare a working solution of the desired organic dye (e.g., 10 mg/L Methylene Blue) by diluting the stock solution with deionized water.
- **Catalyst Dispersion:** Add a specific amount of the **cerium molybdate** photocatalyst (e.g., 20 mg) to a beaker containing a defined volume of the dye solution (e.g., 20 mL).^{[3][6]}
- **Adsorption-Desorption Equilibrium:** Stir the suspension in the dark for 30-60 minutes to establish adsorption-desorption equilibrium between the dye and the photocatalyst surface.
- **Photocatalytic Reaction:** Place the beaker in the photoreactor and turn on the light source to initiate the photocatalytic reaction. Continue stirring throughout the experiment.
- **Sample Collection:** At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw a small aliquot of the suspension (e.g., 3 mL).
- **Sample Analysis:** Centrifuge the collected aliquots to separate the photocatalyst particles. Measure the absorbance of the supernatant at the maximum absorption wavelength (λ_{max}) of the dye using a UV-Vis spectrophotometer.
- **Calculation of Degradation Efficiency:** The degradation efficiency can be calculated using the following formula: $\text{Degradation (\%)} = [(A_0 - A_t) / A_0] \times 100$ Where A_0 is the initial absorbance of the dye solution (at $t=0$, after dark adsorption) and A_t is the absorbance at time 't'.

Visualizations

Experimental Workflow for Photocatalytic Degradation





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